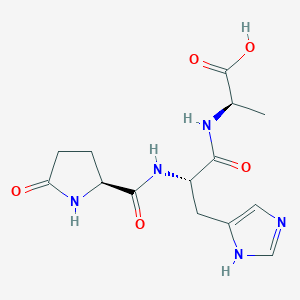

Pyroglutamyl-histidyl-alanine

CAS No.: 82780-19-6

Cat. No.: VC19328946

Molecular Formula: C14H19N5O5

Molecular Weight: 337.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 82780-19-6 |

|---|---|

| Molecular Formula | C14H19N5O5 |

| Molecular Weight | 337.33 g/mol |

| IUPAC Name | (2R)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoic acid |

| Standard InChI | InChI=1S/C14H19N5O5/c1-7(14(23)24)17-13(22)10(4-8-5-15-6-16-8)19-12(21)9-2-3-11(20)18-9/h5-7,9-10H,2-4H2,1H3,(H,15,16)(H,17,22)(H,18,20)(H,19,21)(H,23,24)/t7-,9+,10+/m1/s1 |

| Standard InChI Key | NGNCHLZYBLGYLJ-JEZHCXPESA-N |

| Isomeric SMILES | C[C@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]2CCC(=O)N2 |

| Canonical SMILES | CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C2CCC(=O)N2 |

Introduction

Chemical Structure and Physicochemical Properties

Composition and Molecular Characteristics

pGlu-His-Ala consists of:

-

Pyroglutamic acid (pGlu): A cyclized derivative of glutamic acid with a lactam ring at the N-terminus .

-

Histidine (His): An aromatic amino acid with an imidazole side chain (pKₐ ~6.0), enabling pH-dependent protonation .

-

Alanine (Ala): A nonpolar, aliphatic amino acid contributing to peptide stability .

Molecular Formula: C₁₅H₂₁N₅O₆

Molecular Weight: 383.36 g/mol (calculated from constituent residues ).

Key Physicochemical Properties

Biosynthesis and Occurrence

Enzymatic Formation

Pyroglutamyl peptides are typically generated via:

-

Post-translational cyclization: Glutaminyl or glutamyl residues at the N-terminus undergo cyclization catalyzed by glutaminyl cyclase .

-

Proteolytic processing: Larger precursor proteins (e.g., pro-TRH) are cleaved by endopeptidases, followed by pyroglutamate modification .

Tissue Distribution

While direct evidence for pGlu-His-Ala is limited, related pyroglutamyl peptides are abundant in:

Biological Roles and Mechanisms

Putative Functions

-

Neuropeptide regulation: Analogous to TRH, pGlu-His-Ala may modulate neurotransmitter release or receptor binding .

-

Metal ion coordination: Histidine’s imidazole group could facilitate interactions with zinc or copper ions .

Transport and Pharmacokinetics

Studies on pyroglutamyl-histidine (pGlu-His) reveal:

-

H⁺-dependent transport: Renal brush border membranes utilize a high-affinity carrier (Kₜ = 9.3 × 10⁻⁸ M) specific for pyroglutamyl dipeptides .

-

Inhibition by pGlu-Ala: Pyroglutamyl-alanine competitively inhibits pGlu-His uptake, suggesting shared transport mechanisms .

Enzymatic Degradation and Stability

Pyroglutamyl Peptidases

Two enzyme classes hydrolyze pyroglutamyl bonds:

| Enzyme | Specificity | Effect on pGlu-His-Ala |

|---|---|---|

| PAPI (EC 3.4.19.3) | Cleaves pGlu-X (X ≠ Pro) | Likely degradation |

| PAPII (EC 3.4.19.-) | Prefers tripeptides (e.g., TRH) | Potential substrate |

Kinetic Parameters

-

PAPI Activity: Km for pGlu-AMC (a model substrate) is ~0.5 mM in human recombinant enzyme .

-

pH Optima: Neutral pH (6.8–7.6) for PAPII; acidic conditions inactivate the enzyme .

Analytical Detection Methods

High-Performance Liquid Chromatography (HPLC)

-

Retention behavior: Pyroglutamyl peptides exhibit distinct retention times based on hydrophobicity .

-

Example: pGlu-His-Pro-NH₂ elutes at 7.5 min under acetonitrile gradients .

Mass Spectrometry

-

Q-TOF analysis: Identifies pyroglutamyl modifications via characteristic fragmentation patterns .

-

Multiple reaction monitoring (MRM): Quantifies low-abundance peptides in biological matrices .

Comparative Analysis with Related Peptides

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume